5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting 4-fluorobenzohydrazide with suitable reagents.
Coupling of the two rings: The final step involves coupling the pyrazole and oxadiazole rings through a methylene bridge, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound shares a similar pyrazole ring structure but differs in its substituents and overall structure.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Another heterocyclic compound with a different core structure but similar functional groups.
Uniqueness
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific combination of pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12BrFN4O |
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Molecular Weight |
351.17 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H12BrFN4O/c1-8-13(15)9(2)20(18-8)7-12-17-14(19-21-12)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
CLNBPKUAQHABLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=C(C=C3)F)C)Br |
Origin of Product |
United States |
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